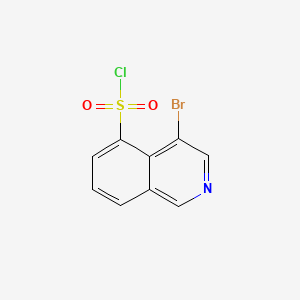

4-Bromoisoquinoline-5-sulfonyl chloride

Descripción general

Descripción

4-Bromoisoquinoline-5-sulfonyl chloride is a chemical compound that is part of the isoquinoline family, a group of heterocyclic aromatic organic compounds. It is characterized by the presence of a bromine atom and a sulfonyl chloride group attached to an isoquinoline scaffold. This compound is of interest due to its potential use in various chemical reactions and as an intermediate in the synthesis of pharmaceuticals and other organic molecules.

Synthesis Analysis

The synthesis of isoquinoline derivatives can be achieved through various methods. One efficient approach for the formylation of pyrroloisoquinolines involves the use of bromoisobutyrate and dimethyl sulfoxide as carbonyl reagents, which can yield formylated pyrroloisoquinolines in good yields, up to 94% . This method also allows for the bromination of pyrroloisoquinolines, suggesting a potential pathway for the synthesis of brominated isoquinoline compounds, such as this compound .

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can be complex, with various substituents influencing the overall stereochemistry. For instance, the treatment of certain isoquinoline compounds with bromine can lead to highly stereoselective outcomes, as demonstrated by the synthesis of 4-bromo-1-cyano-3-methoxy-1,2,3,4-tetrahydroisoquinolines with specific 1,4-cis and 3,4-trans configurations . This indicates that the molecular structure of this compound could also exhibit distinct stereochemical features.

Chemical Reactions Analysis

Isoquinoline derivatives can participate in a variety of chemical reactions. Visible light-promoted reactions have been used to synthesize sulfonylmethyl isoquinoline diones, which involve a tandem radical cyclization and sulfonylation reaction . This suggests that this compound could potentially be used in similar light-driven reactions to create novel compounds. Additionally, the sulfonylation of heterocyclic compounds, such as isoquinolines, can be achieved through copper(I) bromide-catalyzed cross-coupling reactions, which could be relevant for the chemical manipulation of this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a bromine atom and a sulfonyl chloride group is likely to affect its reactivity, solubility, and other physicochemical characteristics. For example, the sulfonyl chloride group is typically reactive towards nucleophiles, and the bromine atom can be involved in electrophilic aromatic substitution reactions. These properties are crucial for the compound's application in organic synthesis and its potential role as an intermediate in the development of pharmaceuticals and other biologically active molecules.

Aplicaciones Científicas De Investigación

1. Structural Analysis and Molecular Conformation

- In the study of isoquinoline derivatives, researchers found that the positioning of sulfonyl groups affects the molecular structure, as seen in the case of 4-fluoroisoquinoline-5-sulfonyl chloride. This compound showed variations in the arrangement of sulfonyl oxygen atoms due to steric repulsions, impacting the overall molecular geometry (Ohba et al., 2012).

2. Copper-Catalyzed Sulfonylation

- A significant application is the copper-catalyzed direct C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides, like 4-bromoisoquinoline-5-sulfonyl chloride. This process is vital for the selective functionalization of quinoline rings, showcasing the compound's utility in complex organic syntheses (Liang et al., 2015).

3. Antimicrobial and Antioxidant Applications

- Research on sulfur-containing α-amino acids and sulfonyl chloride derivatives has revealed significant antimicrobial and antioxidant activities. These compounds, including those related to this compound, display promising therapeutic potentials (Egbujor et al., 2022).

4. Synthesis of Heterocyclic Derivatives

- The use of sulfonyl chlorides in the synthesis of heterocyclic compounds is another important application. Methods involving visible light-promoted reactions and catalysis with fac-Ir(ppy)3 have been developed to synthesize derivatives like 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, indicating the versatility of sulfonyl chlorides in organic chemistry (Liu et al., 2016).

5. Synthesis of Bromonium Ylides

- The synthesis of 4-bromo-1,2-dihydroisoquinolines from sulfonyl chlorides has been achieved using rhodium catalysis. This process is crucial for generating bromonium ylides, highlighting the compound's role in the formation of complex organic structures (He et al., 2016).

Safety and Hazards

This compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only in well-ventilated areas .

Propiedades

IUPAC Name |

4-bromoisoquinoline-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO2S/c10-7-5-12-4-6-2-1-3-8(9(6)7)15(11,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETHFQYKUHNJRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C(=C1)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401281265 | |

| Record name | 4-Bromo-5-isoquinolinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401281265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127625-94-9 | |

| Record name | 4-Bromo-5-isoquinolinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127625-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-isoquinolinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401281265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromoisoquinoline-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyano-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1283950.png)

![Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid](/img/structure/B1283951.png)

![8-Aza-7-deaza-2'-deoxyadenosine (4-amino-1-(beta-d-2-deoxyribofuranosyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1283959.png)

![1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1283964.png)